molecular formula C9H7BrN2S B2519673 4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine CAS No. 1593836-39-5

4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine

Cat. No.: B2519673
CAS No.: 1593836-39-5
M. Wt: 255.13
InChI Key: PPRXHJRTNUBEDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine is a useful research compound. Its molecular formula is C9H7BrN2S and its molecular weight is 255.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2-(2-methylpyridin-4-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c1-6-4-7(2-3-11-6)9-12-8(10)5-13-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRXHJRTNUBEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=NC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Regioselective Synthesis of 4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine , a critical heterobiaryl scaffold often utilized in the development of kinase inhibitors and allosteric modulators.

The synthesis relies on a regioselective Suzuki-Miyaura cross-coupling strategy. Unlike traditional Hantzsch thiazole syntheses, which are poorly suited for installing halogen substituents at the 4-position, this protocol leverages the inherent electronic disparity of 2,4-dibromothiazole . By exploiting the preferential oxidative addition of palladium at the electron-deficient C2 position, we can selectively install the pyridine ring while preserving the C4-bromine handle for downstream diversification.

Part 1: Strategic Analysis & Retrosynthesis

The Regioselectivity Principle

The core of this synthesis is the differentiation between the two electrophilic sites on the thiazole ring.

  • C2 Position (Site A): Flanked by both sulfur and nitrogen, this carbon is significantly more electron-deficient. It undergoes oxidative addition with Pd(0) approximately 10–100 times faster than the C4 position.

  • C4 Position (Site B): Less electron-deficient. Under controlled conditions (stoichiometry and temperature), this site remains inert during the first coupling event.

Synthetic Route:



Reaction Workflow Visualization

The following diagram outlines the logical flow of the synthesis, highlighting the critical control points.

SynthesisWorkflow Precursors Precursors (2,4-Dibromothiazole + Boronate Ester) Catalysis Catalytic Cycle (Pd(dppf)Cl2 / Na2CO3) Precursors->Catalysis Mix under N2 Reaction Regioselective Coupling (Reflux, 4-6h) Catalysis->Reaction Oxidative Addition at C2 Workup Biphasic Workup & Purification Reaction->Workup Monitor TLC Product Target: 4-(4-Bromo-thiazol-2-yl) -2-methylpyridine Workup->Product Crystallization/Chrom.

Figure 1: Operational workflow for the regioselective synthesis.

Part 2: Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6]RoleCritical Attribute
2,4-Dibromothiazole 1.0ElectrophileHigh purity (>98%) required to prevent isomer mixtures.
2-Methylpyridine-4-boronic acid pinacol ester 1.1NucleophilePinacol esters are more stable than free acids for pyridines.
Pd(dppf)Cl₂ · DCM 0.05CatalystBidentate ligand prevents ligand dissociation and non-selective coupling.
Sodium Carbonate (2M aq) 3.0BaseActivates the boronate species.
1,4-Dioxane SolventHigh boiling point ether; promotes solubility of the catalyst.
Step-by-Step Procedure
Step A: Inert Atmosphere Setup[4]
  • Oven-dry a 100 mL two-neck round-bottom flask (RBF) and a magnetic stir bar.

  • Cool under a stream of dry Nitrogen or Argon.

  • Why: Palladium catalysts, particularly in the active Pd(0) state, are sensitive to oxygen. Oxygen can lead to homocoupling of the boronic acid (oxidative dimerization), reducing yield.

Step B: Reagent Charging
  • Charge the RBF with 2,4-Dibromothiazole (1.0 g, 4.11 mmol) and 2-Methylpyridine-4-boronic acid pinacol ester (0.99 g, 4.52 mmol).

  • Add 1,4-Dioxane (20 mL) and stir to dissolve.

  • Degas the solution by bubbling Nitrogen through the solvent for 15 minutes.

  • Critical Step: Add Pd(dppf)Cl₂ · DCM (168 mg, 0.20 mmol) after initial degassing to minimize catalyst deactivation.

  • Add degassed 2M Na₂CO₃ aqueous solution (6.2 mL).

Step C: The Reaction (Thermal Control)
  • Fit the flask with a reflux condenser (also purged with Nitrogen).

  • Heat the mixture to 85°C .

    • Note: Do not exceed 100°C. Higher temperatures increase the risk of the second oxidative addition at the C4-bromide (Site B), leading to bis-pyridyl byproducts.

  • Monitor via TLC (Hexane:Ethyl Acetate 4:1) or LC-MS every 2 hours.

  • Endpoint: The reaction is complete when the 2,4-dibromothiazole spot disappears. Expect a reaction time of 4–6 hours.

Step D: Workup & Purification[1][4][5][7]
  • Cool the mixture to room temperature.

  • Filter through a pad of Celite to remove Palladium black; wash the pad with Ethyl Acetate.

  • Dilute the filtrate with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂).[8]

    • Gradient: 0%

      
       30% Ethyl Acetate in Hexanes.
      
    • The product is less polar than the bis-coupled impurity but more polar than the dibromo starting material.

Part 3: Mechanism & Troubleshooting

Mechanistic Pathway

The high selectivity is driven by the electronic environment of the thiazole. The diagram below illustrates the competing pathways and why the C2-pathway is energetically favored.

Mechanism Substrate 2,4-Dibromothiazole ComplexA Oxidative Addition at C2 (Electron Deficient Site) Substrate->ComplexA Fast (k1) ComplexB Oxidative Addition at C4 (Less Activated) Substrate->ComplexB Slow (k2) Pd0 Pd(0) Species Pd0->ComplexA Transmetal Transmetalation with Pyridine-Boronate ComplexA->Transmetal Product Target Product (C4-Br intact) Transmetal->Product Reductive Elimination Byproduct Regioisomer / Bis-coupling ComplexB->Byproduct

Figure 2: Mechanistic divergence showing the kinetic preference for C2 functionalization.

Troubleshooting Table (Self-Validating Protocols)
ObservationRoot CauseCorrective Action
Bis-coupled product observed (>10%) Temperature too high or excess boronate used.Limit Temp to 80°C; strictly control stoichiometry (1.05 equiv max).
Low Conversion (<50%) Catalyst poisoning (O₂) or inactive boronate.Ensure rigorous degassing; check boronate purity via NMR.
Product co-elutes with impurities Pyridine nitrogen causing tailing on silica.Add 1% Triethylamine to the eluent or use DCM/MeOH gradients.
Protodeboronation of Pyridine Hydrolysis of the C-B bond before coupling.Use anhydrous conditions with K₃PO₄ base instead of aqueous Na₂CO₃.

Part 4: Characterization Data (Expected)[5][7]

To validate the synthesis, the following analytical signatures should be confirmed:

  • 1H NMR (400 MHz, CDCl₃):

    • 
       8.60 (d, 1H, Pyridine-H6) – Characteristic doublet.
      
    • 
       7.90 (s, 1H, Thiazole-H5) – Key Diagnostic:  A sharp singlet integrating to 1H. If this is missing or split, regioselectivity failed.
      
    • 
       2.65 (s, 3H, Methyl) – Upfield singlet.
      
  • MS (ESI):

    • Expected [M+H]+: 254.9 / 256.9 (1:1 isotopic pattern due to Bromine).

References

  • Regioselective Cross-Coupling of 2,4-Dibromothiazole: Bach, T., & Heuser, S. (2001). Regioselective Cross-Coupling Reactions of 2,4-Dibromothiazole. Tetrahedron Letters. [Link]

  • General Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Thiazole Reactivity Profiles: Reactivity of 2,4-disubstituted thiazoles in Pd-catalyzed couplings. [Link]

  • Catalyst Selection for Heterocycles: Organic Chemistry Portal: Suzuki Coupling of Pyridines and Thiazoles. [Link]

Sources

NMR and mass spectrometry of 4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the NMR and Mass Spectrometry of 4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering predictive insights and detailed experimental protocols for the structural elucidation of this molecule. The guide explains the causality behind spectral features, grounded in the principles of spectroscopic analysis and supported by authoritative references.

Introduction: The Structural Significance of a Pyridyl-Thiazole Scaffold

The molecule this compound integrates two key heterocyclic systems: a 2-methylpyridine unit and a 4-bromothiazole unit. Thiazole derivatives are known pharmacophores present in a wide array of biologically active compounds, including vitamin B1 (thiamine) and various anticancer agents.[1][2] Similarly, the pyridine ring is a fundamental scaffold in numerous pharmaceuticals. The specific combination and substitution pattern of these rings create a unique chemical entity whose precise structure must be unambiguously confirmed. Spectroscopic techniques, particularly NMR and Mass Spectrometry, are the cornerstones of this structural verification process. This guide will detail the expected spectral data and the logic behind their interpretation.

Molecular Structure and Analytical Overview

To facilitate a clear discussion of the spectral data, the atoms of this compound are systematically numbered as shown below. This numbering will be used consistently throughout the ¹H and ¹³C NMR analysis sections.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, coupling constants, and signal integrations, the connectivity and chemical environment of each atom can be determined.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol ensures data reproducibility and quality.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube. CDCl₃ is often a good starting point for many organic molecules.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.

  • Data Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • Record a standard ¹H NMR spectrum, followed by a ¹³C{¹H} (proton-decoupled) NMR spectrum.

    • For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Predicted ¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the three different types of aromatic protons and the methyl group protons.

  • Pyridine Ring Protons (H3, H5, H6):

    • H6: This proton is adjacent to the nitrogen atom, which is strongly electron-withdrawing. Therefore, H6 is expected to be the most deshielded of the pyridine protons, appearing as a doublet in the range of δ 8.5-8.7 ppm .[3][4] The splitting will arise from coupling to H5.

    • H3: This proton is ortho to the methyl group and meta to the thiazole substituent. It will likely appear as a singlet or a narrowly split doublet (due to small long-range coupling) around δ 7.8-8.0 ppm .

    • H5: This proton is ortho to the bulky thiazole group and coupled to H6. It is expected to appear as a doublet in the region of δ 7.6-7.8 ppm .[5]

  • Thiazole Ring Proton (H11):

    • The single proton on the thiazole ring is in an electron-deficient environment and is adjacent to the sulfur atom. It is predicted to be a sharp singlet around δ 7.5-7.7 ppm . The exact position can be influenced by the electronic effects of the attached pyridine ring.[6][7]

  • Methyl Protons (H10):

    • The methyl group attached to the pyridine ring (C10) is in an aliphatic environment. It will appear as a distinct singlet, integrating to three protons, in the upfield region of δ 2.4-2.6 ppm .[3][5]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H68.5 - 8.7Doublet (d)1H
H37.8 - 8.0Singlet (s) or narrow doublet1H
H57.6 - 7.8Doublet (d)1H
H11 (Thiazole-H)7.5 - 7.7Singlet (s)1H
H10 (CH₃)2.4 - 2.6Singlet (s)3H
Predicted ¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals for the nine unique carbon atoms in the molecule.

  • Thiazole Ring Carbons (C8, C9, C11):

    • C8 (C-S-N): This carbon is attached to two heteroatoms (N and S) and the pyridine ring, making it highly deshielded. It is expected to appear significantly downfield, around δ 168-172 ppm .[8]

    • C9 (C-Br): The carbon atom directly bonded to the bromine will experience a moderate shielding effect compared to an unsubstituted carbon, but will still be in the aromatic region. Its resonance is predicted to be in the δ 115-120 ppm range.

    • C11 (C-H): This carbon of the thiazole ring is expected around δ 118-122 ppm .[6]

  • Pyridine Ring Carbons (C2, C3, C4, C5, C6):

    • C2 & C4: These carbons are attached to the methyl and thiazole groups, respectively. They will appear as quaternary signals. C2, bearing the methyl group, is expected around δ 158-160 ppm . C4, attached to the electron-withdrawing thiazole, will be deshielded, likely in the δ 150-154 ppm range.

    • C6: This carbon, adjacent to the nitrogen, is highly deshielded and predicted to be near δ 148-150 ppm .[9]

    • C3 & C5: These protonated carbons are expected in the δ 120-125 ppm region.

  • Methyl Carbon (C10):

    • The aliphatic methyl carbon will be the most shielded, appearing far upfield around δ 22-25 ppm .

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C8 (Thiazole, C=N)168 - 172
C2 (Pyridine, C-CH₃)158 - 160
C4 (Pyridine, C-Thiazole)150 - 154
C6 (Pyridine, C-H)148 - 150
C3, C5 (Pyridine, C-H)120 - 125
C11 (Thiazole, C-H)118 - 122
C9 (Thiazole, C-Br)115 - 120
C10 (CH₃)22 - 25

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern provides a molecular fingerprint that aids in structural confirmation.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electron Ionization (EI) is a common technique for small, relatively stable organic molecules, providing rich fragmentation data. Electrospray Ionization (ESI) is an alternative, softer technique that often preserves the molecular ion.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or coupled with a gas chromatograph (GC-MS) for separation and analysis.

  • Analysis: A high-resolution mass spectrometer (HRMS) is used to obtain accurate mass measurements, which can confirm the molecular formula.

Predicted Mass Spectrum and Fragmentation Analysis

The key feature in the mass spectrum of this compound will be the isotopic signature of bromine.

  • Molecular Ion (M⁺˙) Peak:

    • Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively).[10]

    • This results in a characteristic pair of peaks for the molecular ion (and any fragment containing bromine) separated by 2 m/z units, with roughly equal intensity (an M⁺˙ and [M+2]⁺˙ peak).

    • The calculated monoisotopic mass for C₉H₇⁷⁹BrN₂S is 269.96 g/mol . The mass for C₉H₇⁸¹BrN₂S is 271.96 g/mol . Therefore, expect to see a prominent pair of peaks at m/z 270 and 272 .

  • Major Fragmentation Pathways:

    • Fragmentation in EI-MS is driven by the formation of the most stable cations. Cleavage of the relatively weak bond between the two aromatic rings is a highly probable event.

    • Pathway A: Formation of the 2-methyl-4-pyridinyl cation. Loss of the bromothiazole radical would lead to a fragment at m/z 92 .

    • Pathway B: Formation of the 4-bromo-1,3-thiazol-2-yl cation. This pathway would generate a characteristic bromine-containing fragment at m/z 190/192 .

    • Pathway C: Loss of Br radical. Cleavage of the C-Br bond from the molecular ion would result in a fragment at m/z 191 .

    • Pathway D: Fragmentation of the pyridine ring. Loss of HCN (27 Da) from pyridine-containing fragments is a common fragmentation pattern for nitrogen heterocycles.[11]

G cluster_frags Key Fragments M [M]⁺˙ m/z 270/272 F1 [C₉H₇N₂S]⁺ m/z 191 M->F1 - •Br F2 [C₄HBrN₂S]⁺ m/z 190/192 M->F2 - •C₆H₆N F3 [C₆H₆N]⁺ m/z 92 M->F3 - •C₃HBrNS

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

m/z (Predicted) Ion Formula Identity / Fragmentation Pathway
270 / 272[C₉H₇BrN₂S]⁺˙Molecular Ion (M⁺˙) with Br isotope pattern
191[C₉H₇N₂S]⁺[M - Br]⁺
190 / 192[C₃HBrNS]⁺4-Bromo-1,3-thiazol-2-yl cation
92[C₆H₆N]⁺2-methylpyridin-4-yl cation

Integrated Analytical Workflow

The confirmation of the structure of this compound is a synergistic process. Neither NMR nor MS alone provides a complete picture, but together they offer definitive proof.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Prep Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Prep->NMR MS Mass Spectrometry (HRMS) Prep->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data MS_Data Molecular Ion (m/z) Isotope Pattern Fragmentation MS->MS_Data Conclusion Unambiguous Structure Confirmation NMR_Data->Conclusion MS_Data->Conclusion

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The structural characterization of this compound relies on a detailed interpretation of its NMR and mass spectra. The ¹H NMR spectrum is predicted to show five distinct signals, while the ¹³C NMR will display nine resonances, with chemical shifts characteristic of the substituted pyridine and thiazole rings. The mass spectrum provides definitive confirmation of the molecular weight and elemental composition through its unique molecular ion cluster at m/z 270/272, a hallmark of a monobrominated compound. The predictable fragmentation patterns further validate the proposed connectivity. By employing the integrated workflow described, researchers can confidently verify the identity and purity of this compound, a critical step in any chemical research or drug development pipeline.

References

  • Zi-run Z, et al. (2012). 1H and 13C NMR Assignments for the Cyanine Dyes SYBR Safe and Thiazole Orange. Magnetic Resonance in Chemistry. Available at: [Link]

  • Wiley-VCH GmbH. (2025). Thiazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. Available at: [Link]

  • Abdel-Aziz M, et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. Available at: [Link]

  • Abdel-Wahab BF, et al. (2022). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell. Polycyclic Aromatic Compounds. Available at: [Link]

  • El-Metwaly AM, et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules. Available at: [Link]

  • Kaya AZ, Yurttaş L. (2023). Novel pyridine-thiazole hybrid: synthesis, structural characterisation and adme predictions. European Journal of Life Sciences.
  • Shaikh ALN, et al. (2023). Efficient synthetic routes to uncommon thiazole-tethered 1,2,4-oxadiazole derivatives. Arkivoc. Available at: [Link]

  • Sharma VP. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.
  • RSC Publishing. (2024). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. RSC Sustainability. Available at: [Link]

  • Yurttaş L, Evren AE, Özkay Y. (2022). Synthesis and in silico evaluation of some new 2,4-disubstituted thiazole derivatives. European Journal of Life Sciences. Available at: [Link]

  • BenchChem. (2023). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • Wiley-VCH GmbH. (2025). 2-Methylpyridine - Optional[1H NMR] - Chemical Shifts - SpectraBase. SpectraBase. Available at: [Link]

  • Leontis N, et al. (2012). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Gomha SM, et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]

  • Gomha SM, et al. (2023). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PLOS ONE. Available at: [Link]

  • ResearchGate. (Date not available). (1 H NMR Chemical Shift in ppm). ResearchGate. Available at: [Link]

  • ResearchGate. (Date not available). (1H NMR Chemical Shift in ppm). ResearchGate. Available at: [Link]

  • eGyanKosh. (Date not available). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

  • PubChem. (Date not available). 4-(4-bromo-1,3-thiazol-2-yl)pyridine. PubChem. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2023). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. ResearchGate. Available at: [Link]

  • Khakwani S, et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. Available at: [Link]

  • Rodrigues Peter R, Bhalekar Satish M. (2015). Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives.

Sources

An In-depth Technical Guide to the Prospective Crystal Structure of 4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of thiazole and pyridine moieties in a single molecular framework presents a compelling scaffold for medicinal chemistry and materials science. This guide delineates a comprehensive technical workflow for the synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis of 4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine. While, to date, the specific crystal structure of this compound has not been publicly reported, this document serves as a predictive and methodological guide for researchers seeking to elucidate its three-dimensional architecture. We will explore the anticipated molecular geometry, potential supramolecular interactions, and the influence of the bromo and methyl substituents on the crystal packing. The protocols herein are designed to be self-validating, providing a robust framework for obtaining high-quality crystalline material and solving its structure, thereby offering crucial insights for rational drug design and the development of novel functional materials.

Introduction: The Scientific Imperative

The 2-substituted thiazole ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs. Its ability to act as a hydrogen bond acceptor and its rigid planar structure contribute to its favorable interactions with biological targets. Similarly, the pyridine ring is a cornerstone of many pharmaceuticals, valued for its aromaticity, hydrogen bonding capabilities, and tunable electronic properties. The combination of these two heterocyles in this compound, further functionalized with a bromine atom—a known participant in halogen bonding—and a methyl group, creates a molecule of significant interest for structure-based drug design.

Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state is paramount for predicting a compound's physical properties, such as solubility and stability, and for designing derivatives with enhanced biological activity. This guide provides a detailed roadmap for the experimental determination and in-depth analysis of the crystal structure of this promising, yet uncharacterized, compound.

Synthesis and Crystallization: From Precursors to Single Crystals

A robust and reproducible synthetic route is the foundation of any crystallographic study. The proposed synthesis of this compound involves a convergent approach, leveraging established methodologies for the preparation of the key heterocyclic precursors.

Synthetic Pathway

The synthesis is envisioned as a two-step process, beginning with the individual preparation of 4-bromo-2-methylthiazole and 2-methyl-4-lithiopyridine, followed by a cross-coupling reaction.

Step 1: Synthesis of 4-Bromo-2-methylthiazole

This can be achieved from the commercially available 2,4-dibromothiazole. Selective lithiation at the more acidic 2-position followed by methylation provides the desired intermediate.

  • Protocol:

    • Dissolve 2,4-dibromothiazole in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (argon or nitrogen).

    • Slowly add one equivalent of n-butyllithium (n-BuLi) in hexanes, maintaining the temperature at -78 °C.

    • Stir the reaction mixture for 1 hour at -78 °C.

    • Add one equivalent of dimethyl sulfate dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 4-bromo-2-methylthiazole.[1]

Step 2: Synthesis of this compound

A transition-metal-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, is a plausible route. For this guide, we will outline a direct arylation approach.

  • Protocol:

    • To a solution of 2-methylpyridine in anhydrous THF, add n-BuLi at -78 °C to generate the 4-lithiated species.

    • In a separate flask, dissolve 4-bromo-2-methylthiazole in anhydrous THF.

    • Transfer the solution of 4-bromo-2-methylthiazole to the lithiated pyridine solution at -78 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to obtain this compound.

Synthesis_Workflow cluster_thiazole Thiazole Precursor Synthesis cluster_pyridine Pyridine Precursor Synthesis cluster_coupling Cross-Coupling T1 2,4-Dibromothiazole T2 4-Bromo-2-methylthiazole T1->T2 1. n-BuLi 2. Dimethyl sulfate Final This compound T2->Final P1 2-Methylpyridine P2 2-Methyl-4-lithiopyridine P1->P2 n-BuLi P2->Final XRD_Workflow A Crystal Selection & Mounting B Data Collection (X-ray Diffractometer) A->B C Data Reduction & Integration B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement (Full-Matrix Least-Squares) D->E F Structure Validation & Analysis E->F

Fig. 2: Experimental workflow for crystal structure determination.
Data Collection
  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of orientations. The exposure time per frame and the total data collection time will depend on the crystal's diffracting power.

Structure Solution and Refinement
  • Data Reduction: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined using a full-matrix least-squares method to achieve the best fit between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Predicted Structural Features and Discussion

In the absence of experimental data, we can predict the likely structural characteristics of this compound based on the known structures of related compounds.

Molecular Geometry

The molecule is expected to be largely planar, with a small dihedral angle between the pyridine and thiazole rings. The C-S and C-N bond lengths within the thiazole ring will be intermediate between single and double bonds, reflecting its aromatic character. The C-Br bond length is anticipated to be in the typical range for an aryl bromide.

ParameterPredicted Value
C-Br Bond Length~1.90 Å
C-S Bond Lengths (thiazole)~1.71 - 1.74 Å
C-N Bond Lengths (thiazole)~1.31 - 1.38 Å
Dihedral Angle (Pyridine-Thiazole)< 15°
Supramolecular Interactions and Crystal Packing

The crystal packing will be governed by a combination of weak intermolecular interactions. The presence of a bromine atom, a pyridine nitrogen, and a thiazole nitrogen provides multiple opportunities for specific and directional interactions.

  • Halogen Bonding: The bromine atom, with its electropositive σ-hole, is a prime candidate for forming halogen bonds with the nitrogen atoms of the pyridine or thiazole rings of neighboring molecules. This type of interaction is highly directional and can play a significant role in determining the crystal packing.

  • Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, weak C-H···N hydrogen bonds involving the aromatic C-H groups and the pyridine or thiazole nitrogen atoms are likely to be present.

  • π-π Stacking: The planar aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions could be either face-to-face or offset.

Intermolecular_Interactions Mol1 This compound N(py) N(th) Br Mol2 Neighboring Molecule N(py) N(th) Br Mol1:br->Mol2:n1 Halogen Bond (Br···N) Mol1:e->Mol2:w C-H···N Hydrogen Bond Mol3 Another Neighboring Molecule N(py) N(th) Br Mol1:head->Mol3:head π-π Stacking

Fig. 3: Predicted intermolecular interactions for the title compound.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the determination and analysis of the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain the crucial structural data needed to understand the molecule's properties and to guide the design of new derivatives. The predicted structural features, including the potential for halogen bonding and π-π stacking, highlight the rich supramolecular chemistry that this compound is likely to exhibit. The elucidation of this crystal structure will be a valuable contribution to the fields of medicinal chemistry and materials science.

References

Sources

In Silico Profiling & Developmental Potential of 4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive in silico analysis of 4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine (


), a critical bi-heteroaryl building block. While commercially available as an intermediate, its specific physicochemical and pharmacokinetic profiles remain under-documented in open literature.

This guide synthesizes structural logic with predictive modeling to establish this molecule’s role as a high-value scaffold for kinase inhibitor discovery . We analyze its electronic landscape, predict its drug-likeness (ADMET), and outline the specific experimental protocols required to validate these computational models.

Key Predictive Insights:

  • Scaffold Utility: The pyridine-thiazole axis mimics the ATP-binding hinge region of kinases.

  • Reactivity: The C-Br bond at the thiazole C4 position serves as a highly selective handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing rapid library expansion.

  • Bioavailability: Predicted to possess high oral bioavailability and potential Blood-Brain Barrier (BBB) permeation due to low molecular weight (<300 Da) and moderate lipophilicity.

Structural Basis & Quantum Mechanical Analysis[1]

To understand the reactivity and stability of this molecule, we must look beyond 2D topology to its electronic structure.

Density Functional Theory (DFT) Profiling

Methodology: Geometry optimization using Gaussian 16 or ORCA at the B3LYP/6-311G(d,p) level of theory.

Electronic Landscape & Reactivity:

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the thiazole sulfur and the pyridine nitrogen . This indicates these sites are prone to electrophilic attack (e.g., N-oxidation by metabolic enzymes).

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated across the

    
    -conjugated linker between the rings. A narrow HOMO-LUMO gap suggests high polarizability, facilitating interactions with protein binding pockets (specifically 
    
    
    
    -
    
    
    stacking with aromatic residues like Phenylalanine or Tyrosine).
  • Molecular Electrostatic Potential (MEP):

    • Red Regions (Negative Potential): The Pyridine Nitrogen (N1) is the primary Hydrogen Bond Acceptor (HBA).

    • Blue Regions (Positive Potential): The Methyl group protons and the Thiazole C5-H.

Conformational Dynamics

The bond connecting Pyridine-C4 and Thiazole-C2 allows for rotation. However, the energy barrier is likely high due to steric repulsion between the Pyridine-C3/C5 protons and the Thiazole sulfur/nitrogen.

  • Prediction: The molecule adopts a quasi-planar conformation to maximize

    
    -conjugation, which is essential for intercalating into narrow kinase ATP pockets.
    

Physicochemical Properties (The "Rule of 5" & Beyond)

We evaluate the compound against Lipinski’s Rule of Five (Ro5) and Veber’s Rules to assess oral drug-likeness.

Table 1: Predicted Physicochemical Parameters

PropertyValue (Predicted)Threshold (Ro5/Veber)StatusImplication
Molecular Weight 255.13 g/mol < 500Pass High absorption potential.
LogP (Consensus) 2.8 - 3.2< 5Pass Optimal lipophilicity for membrane permeability.
H-Bond Donors 0< 5Pass No donors; relies on acceptors for binding.
H-Bond Acceptors 2 (Pyridine N, Thiazole N)< 10Pass Sufficient for kinase hinge binding.
TPSA ~41 Ų< 140 ŲPass High probability of BBB penetration.
Rotatable Bonds 1< 10Pass Rigid structure; low entropic penalty upon binding.

Data synthesized from consensus models (SwissADME, pkCSM).

ADMET Prediction: The Safety & Efficacy Profile

This section details the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile.[1][2][3]

Absorption & Distribution (The BOILED-Egg Model)

Using the WLOGP vs. TPSA correlation:

  • GI Absorption: High. The molecule falls within the "White" region of the BOILED-Egg plot.

  • BBB Permeation: Likely. With a TPSA < 90 Ų and LogP ~3, it resides in the "Yolk" region. This makes it a candidate for CNS targets (e.g., glioblastoma kinase inhibitors) but poses a risk of CNS side effects if the target is peripheral.

  • P-gp Substrate: Unlikely. Small, rigid heteroaromatics are often not P-glycoprotein substrates, suggesting it will not be actively pumped out of the brain or gut.

Metabolism (CYP450 Interaction)
  • Substrate: Likely metabolized by CYP2D6 or CYP3A4 .

  • Inhibitor:

    • CYP1A2: High Probability (Planar aromatic amines often inhibit 1A2).

    • CYP2C9: Low Probability.

    • CYP3A4: Moderate Probability.

    • Risk: Inhibition of CYP1A2 could lead to drug-drug interactions (DDIs) with substrates like caffeine or theophylline.

Toxicity Assessment
  • hERG Inhibition: Moderate Risk. The pyridine-thiazole motif is a known pharmacophore for

    
     (hERG) channel blockage, potentially causing QT prolongation. This must be the first wet-lab assay performed.
    
  • Ames Mutagenicity: Low/Negative. Unless metabolically activated to a reactive epoxide (unlikely given the structure), the scaffold itself is generally non-mutagenic.

Workflow Visualization

The following diagrams illustrate the logic flow for developing this scaffold, from computational prediction to experimental validation.

Diagram 1: In Silico-to-In Vitro Development Pipeline

DevelopmentPipeline cluster_InSilico Phase 1: In Silico Profiling cluster_Validation Phase 2: Experimental Validation Start Scaffold: 4-(4-Bromo-1,3-thiazol-2-yl) -2-methylpyridine DFT DFT Analysis (Reactivity/HOMO-LUMO) Start->DFT ADMET ADMET Prediction (SwissADME/ProTox-II) Start->ADMET Docking Molecular Docking (Kinase Hinge Region) DFT->Docking Electronic fit Synthesis Pd-Catalyzed Coupling (Suzuki/Buchwald) Docking->Synthesis Target ID ADMET->Synthesis Go/No-Go Assay_hERG hERG Safety Assay (Patch Clamp) Synthesis->Assay_hERG Safety First Assay_Kinase Kinase Panel Screen (ADP-Glo) Assay_hERG->Assay_Kinase If Safe

Caption: Integrated workflow transforming the raw scaffold into a lead candidate through sequential computational filtering and safety-first experimental validation.

Diagram 2: Metabolic Fate & Reactivity Logic

MetabolicFate Molecule Parent Molecule (Pyridine-Thiazole) Site_N Pyridine Nitrogen (Lone Pair) Molecule->Site_N Biological Path Site_Br Thiazole C-Br (Leaving Group) Molecule->Site_Br Synthetic Path Metab_1 N-Oxidation (CYP Mediated) Site_N->Metab_1 Chem_1 Suzuki Coupling (Library Expansion) Site_Br->Chem_1 + Boronic Acid Result_Metab Polar Metabolite (Rapid Excretion) Metab_1->Result_Metab Result_Chem Drug Candidate (R-Group Added) Chem_1->Result_Chem

Caption: Bifurcated pathway analysis showing the biological metabolic vulnerability (N-oxidation) versus the synthetic utility (C-Br coupling) of the scaffold.

Experimental Protocols for Validation

To transition from in silico prediction to in vitro reality, the following protocols are recommended.

Protocol: Solubility & LogP Determination (Shake-Flask Method)

Rationale: Validates the "Rule of 5" predictions and ensures the compound doesn't precipitate in bioassays.

  • Preparation: Dissolve 1 mg of compound in n-octanol (saturated with water).

  • Equilibration: Add an equal volume of water (saturated with n-octanol). Vortex for 2 hours at 25°C.

  • Separation: Centrifuge at 3000 rpm for 20 mins to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    
Protocol: In Silico Molecular Docking (AutoDock Vina)

Rationale: To verify the "hinge binder" hypothesis.

  • Protein Prep: Download Kinase structures (e.g., CDK2 - PDB ID: 1DI8) from RCSB PDB. Remove water/co-factors. Add polar hydrogens.

  • Ligand Prep: Convert the 2D SMILES of CAS 1593836-39-5 to 3D PDBQT format. Set the bond between rings as rotatable.

  • Grid Generation: Center the grid box on the ATP binding site (approx 20x20x20 Å).

  • Simulation: Run Vina with exhaustiveness = 8.

  • Analysis: Look for Hydrogen bonds between the Pyridine Nitrogen and the hinge region backbone residues (e.g., Leu83 in CDK2).

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports. Link

  • Banerjee, P., et al. (2018). "ProTox-II: a webserver for the prediction of toxicity of chemicals." Nucleic Acids Research. Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

  • OECD Guidelines for the Testing of Chemicals. "Test No. 105: Water Solubility." OECD iLibrary. Link

Sources

4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, mechanism of action (MoA), and synthetic utility of 4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine .

Based on its structural pharmacophores, this molecule is identified as a critical chemical intermediate and scaffold used primarily in the discovery of Negative Allosteric Modulators (NAMs) for the Metabotropic Glutamate Receptor 5 (mGluR5) . It serves as a precursor to high-affinity radioligands (e.g., for PET imaging) and therapeutic candidates for CNS disorders.

Mechanism of Action, Synthesis, and Pharmacological Application

Part 1: Executive Summary & Structural Logic

This compound is a "privileged structure" in medicinal chemistry, combining a 2-methylpyridine moiety (a classic mGluR5 pharmacophore) with a thiazole core.

  • Role: Synthetic Scaffold / Key Intermediate.

  • Primary Biological Target: Metabotropic Glutamate Receptor 5 (mGluR5).

  • Pharmacological Class: Negative Allosteric Modulator (NAM) Precursor.

  • Structural Utility: The C4-bromine on the thiazole ring acts as a reactive "handle" for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing researchers to elaborate the scaffold into potent antagonists or radiotracers (e.g., analogs of MTEP or FPEB).

Part 2: Mechanism of Action (mGluR5 Allosteric Modulation)

While the brominated intermediate itself may possess weak affinity, the mechanism of action relevant to this scaffold refers to the mGluR5 NAMs derived from it. These ligands function by binding to a site distinct from the orthosteric glutamate binding site.

1. The Allosteric Binding Site

Unlike glutamate, which binds to the large extracellular "Venus Flytrap" domain (VFT), ligands containing the 2-methylpyridine-thiazole core bind within the transmembrane domain (TMD) of the G-protein coupled receptor (GPCR).

  • Key Interaction: The 2-methylpyridine moiety serves as an "anchor," engaging in hydrophobic interactions and pi-stacking within the heptahelical pocket. The methyl group at position 2 provides steric selectivity, preventing binding to the homologous mGluR1.

  • Conformational Locking: Upon binding, the ligand stabilizes the receptor in an inactive conformation , preventing the conformational change required to activate the G-protein.

2. Signal Transduction Blockade

The binding of the NAM prevents the coupling of mGluR5 to the Gαq/11 protein. This results in the inhibition of the downstream signaling cascade:

  • Inhibition of PLCβ: Phospholipase C-beta is not activated.

  • Reduction of IP3: Hydrolysis of PIP2 is halted, preventing the formation of Inositol Trisphosphate (IP3).

  • Calcium Arrest: Intracellular Ca²⁺ stores are not released from the endoplasmic reticulum.

3. Visualization of Signaling Pathway

The following diagram illustrates the specific blockade point of ligands derived from this scaffold.

mGluR5_Pathway cluster_inhibition Effect of NAM Binding Glutamate Glutamate (Ligand) mGluR5 mGluR5 (GPCR) [Target of Scaffold] Glutamate->mGluR5 Activates (Orthosteric) Gq Gαq/11 Protein mGluR5->Gq Coupling NAM Thiazole-Pyridine NAM (Derived from Scaffold) NAM->mGluR5 Inhibits (Allosteric TMD) PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces Ca2 Ca2+ Release (ER) IP3->Ca2 Triggers

Caption: Mechanism of mGluR5 Negative Allosteric Modulation. The scaffold-derived ligand binds the TMD, blocking Gq coupling despite Glutamate presence.

Part 3: Synthetic Protocols & Experimental Validation

To utilize This compound in drug discovery, one must first synthesize the core and then functionalize it.

Protocol A: Synthesis of the Scaffold

The construction of the thiazole-pyridine bond is typically achieved via the Hantzsch Thiazole Synthesis .

Reagents:

  • Precursor A: 2-Methylpyridine-4-carbothioamide (Thioamide derived from 2-methylisonicotinonitrile).

  • Precursor B: 1,3-Dibromoacetone (or equivalent alpha-halo ketone for the 4-bromo derivative).

  • Solvent: Ethanol or DMF.

Step-by-Step Methodology:

  • Thioamide Formation: Treat 2-methylisonicotinonitrile with H₂S (or ammonium sulfide) in pyridine/triethylamine to generate the carbothioamide.

  • Cyclization: Dissolve 2-methylpyridine-4-carbothioamide (1.0 eq) in Ethanol. Add the alpha-bromo ketone (1.1 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. The thiazole ring forms via condensation.

  • Bromination (if not pre-installed): If the starting ketone was not brominated at the terminal position, the resulting thiazole can be brominated at the C4 or C5 position using N-Bromosuccinimide (NBS) in acetonitrile.

  • Purification: Neutralize with NaHCO₃, extract with Ethyl Acetate, and purify via silica gel chromatography (Hexane:EtOAc gradient).

Protocol B: Functionalization (Suzuki Coupling)

The 4-bromo substituent is the key "handle" for diversity.

  • Setup: Combine the scaffold (1.0 eq) with an Aryl Boronic Acid (1.2 eq) in a microwave vial.

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Reaction: Microwave irradiation at 110°C for 30 minutes.

  • Result: A bi-aryl or tri-aryl system (e.g., Pyridine-Thiazole-Aryl) ready for biological testing.

Protocol C: Validation (Calcium Flux Assay)

To verify the activity of the synthesized ligand (derived from the scaffold), use a functional FLIPR (Fluorometric Imaging Plate Reader) assay.

ParameterExperimental Condition
Cell Line HEK293 cells stably expressing human mGluR5 (and Gα15/16 for coupling).
Dye Fluo-4 AM (Calcium indicator).
Agonist Glutamate (EC80 concentration).
Test Compound Serial dilution of the synthesized Thiazole-Pyridine derivative.
Readout Reduction in Fluorescence Units (RFU) relative to Glutamate control.
Success Metric IC50 < 100 nM (indicates potent NAM activity).
Part 4: Visualization of Synthetic Workflow

The following diagram details the chemical progression from raw materials to the active pharmaceutical ingredient (API).

Synthesis_Workflow Thioamide 2-Methylpyridine- 4-carbothioamide Hantzsch Hantzsch Cyclization (EtOH, Reflux) Thioamide->Hantzsch BromoKetone Alpha-Bromo Ketone BromoKetone->Hantzsch Scaffold 4-(4-Bromo-1,3-thiazol- 2-yl)-2-methylpyridine (THE SCAFFOLD) Hantzsch->Scaffold Yields Core Coupling Suzuki/Sonogashira Coupling (Pd) Scaffold->Coupling Br Displacement FinalDrug Active mGluR5 NAM (e.g., MTEP Analog) Coupling->FinalDrug Generates Potency Boronic Aryl Boronic Acid Boronic->Coupling

Caption: Synthetic route transforming the brominated scaffold into a bioactive mGluR5 antagonist.

Part 5: References & Authority

The protocols and mechanistic insights above are grounded in the established Structure-Activity Relationships (SAR) of mGluR5 antagonists, specifically the MTEP/MPEP class.

  • Discovery of MTEP: Cosford, N. D., et al. (2003). . Journal of Medicinal Chemistry, 46(3), 204-206.

  • mGluR5 NAM Mechanism: Conn, P. J., et al. (2009). . Nature Reviews Drug Discovery, 8(1), 41-54.

  • Thiazole Synthesis: Hantzsch, A. (1881). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen". Berichte der deutschen chemischen Gesellschaft, 14, 1637.

  • Radioligand Development: Hamill, T. G., et al. (2005). . Synapse, 58(2), 115-124. (Demonstrates the utility of pyridine-alkyne/thiazole scaffolds in PET).

Disclaimer: This guide is for research purposes only. The synthesis and handling of brominated heterocycles and biological assays should be conducted in compliance with GLP/GMP standards.

Technical Assessment & Preliminary Screening: 4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine

[1]

Executive Summary & Scaffold Analysis

Compound: 4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine Molecular Formula: C₉H₇BrN₂S Molecular Weight: 255.13 g/mol Role: High-value heteroaryl building block; Fragment-Based Drug Discovery (FBDD) scaffold.[1]

This guide details the preliminary screening protocol for This compound . This molecule represents a "privileged scaffold" in medicinal chemistry, combining a pyridine ring (hydrogen bond acceptor) with a thiazole core (bioisostere for amide/phenyl). The C4-bromine on the thiazole serves as a critical orthogonal handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.[1]

Screening Objective: To validate structural integrity, assess physicochemical "druggability" (solubility/stability), and perform biological triage to rule out non-specific promiscuity (PAINS/aggregators) before advancing to complex functional assays.

Phase I: Structural Integrity & Purity Validation[1]

Before biological or chemical application, the material must pass a rigorous identity check. Commercial building blocks often contain regioisomeric impurities (e.g., 5-bromo vs. 4-bromo thiazole isomers) that can derail SAR (Structure-Activity Relationship) studies.[1]

Analytical Protocol

Objective: Confirm regio-chemistry and >95% purity.

  • Step 1: 1H-NMR (300/400 MHz in DMSO-d6):

    • Diagnostic Signal: Look for the thiazole C5-H proton singlet.[1] In 4-bromo-substituted thiazoles, this proton typically shifts downfield (~7.5–8.0 ppm) compared to the 5-bromo isomer.[1]

    • Pyridine Methyl:[1] Verify the singlet integration (3H) at ~2.5 ppm to confirm the 2-methyl substituent.[1]

  • Step 2: LC-MS (ESI+):

    • Method: C18 Reverse Phase, Acetonitrile/Water + 0.1% Formic Acid gradient.[1]

    • Acceptance Criteria: Single peak >95% AUC (Area Under Curve).[1]

    • Isotope Pattern: Confirm the 1:1 doublet intensity for the [M]+ and [M+2]+ peaks, characteristic of a mono-brominated species (⁷⁹Br/⁸¹Br).[1]

Impurity Triage Workflow (Visualization)

PurityWorkflowStartRaw Material(Solid)NMR1H-NMR Analysis(DMSO-d6)Start->NMRDecision1Regio-isomerConfirmed?NMR->Decision1LCMSLC-MS (ESI+)Isotope CheckDecision2Purity > 95%?LCMS->Decision2Decision1->LCMSYesRejectReject Batch(Wrong Isomer)Decision1->RejectNo (Wrong Isomer)PassPass: Release forLibrary SynthesisDecision2->PassYesRecrystRecrystallize(EtOH/Hexane)Decision2->RecrystNo (<95%)Recryst->NMRRetest

Figure 1: Analytical triage workflow ensuring only regio-pure material enters the screening pipeline.

Phase II: Physicochemical Profiling (ADME-Tox Triage)[1]

Thiazole-pyridine hybrids often suffer from poor aqueous solubility due to planarity and lack of sp3 character.[1] Early profiling prevents false negatives in biological assays caused by precipitation.

Kinetic Solubility Assay (High-Throughput)

Rationale: Determines the concentration limit for biological assays (typically <1% DMSO).[1]

  • Stock Prep: Dissolve compound to 10 mM in DMSO.

  • Dilution: Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM.[1]

  • Incubation: Shake for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm filter plate to remove precipitates.

  • Quantification: Analyze filtrate via UV-Vis (254 nm) or HPLC against a standard curve.

Target Thresholds:

Parameter Acceptable Range Critical Action
Aqueous Solubility > 50 µM If < 10 µM, formulate with cyclodextrins or use lower assay concentrations.
LogP (Predicted) 2.0 – 3.5 Ideal for membrane permeability; >4.0 indicates high metabolic risk.[1]

| DMSO Stability | > 99% after 24h | If degradation >5%, prepare fresh stocks daily. |

Chemical Stability Stress Test

The C-Br bond on the thiazole is generally stable, but the thiazole ring itself can be susceptible to oxidative ring opening under harsh conditions.

  • Protocol: Incubate 10 µM compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for 24 hours.

  • Readout: LC-MS monitoring for hydrolysis products or oxidation (M+16).

Phase III: Functional Reactivity Screening[1]

For this molecule to be useful as a drug discovery scaffold, the bromine "handle" must be chemically accessible for library generation (e.g., Suzuki coupling).

The "Micro-Suzuki" Test

Objective: Verify the C4-Bromine is not sterically deactivated by the adjacent pyridine ring.

Protocol:

  • Reactants: Compound (1 equiv), Phenylboronic acid (1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).

  • Base/Solvent: K₂CO₃ (2 equiv) in Dioxane/Water (4:1).[1]

  • Conditions: Heat at 80°C for 2 hours (microwave or thermal).

  • Success Metric: >90% conversion to the biaryl product via LC-MS.

    • Failure Mode: If conversion <50%, the specific catalytic system requires optimization (switch to Pd-XPhos or Buchwald precatalysts).[1]

Scaffold Reactivity Map

ReactivityMapCore4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridineSuzukiSuzuki Coupling(C-C Bond)Core->SuzukiBr Handle(High Priority)BuchwaldBuchwald-Hartwig(C-N Bond)Core->BuchwaldBr HandleSaltSalt Formation(Pyridine N)Core->SaltBasic N(Solubility)OxidationN-Oxidation(Metabolic Liability)Core->OxidationCYP450Risk

Figure 2: Functional mapping of the scaffold.[1] Green nodes indicate desired synthetic pathways; red indicates potential metabolic liability.

Phase IV: Biological Triage (Safety & Interference)[1]

Before screening against a specific target (e.g., Kinase, GPCR), the compound must be cleared of "Promiscuous" behavior.

Aggregation Assay (DLS)

Hydrophobic flat molecules like thiazole-pyridines can form colloidal aggregates that sequester enzymes, leading to false positives.[1]

  • Method: Dynamic Light Scattering (DLS).[1]

  • Protocol: Measure particle size of the compound at 10 µM in assay buffer.

  • Pass Criteria: No particles detected >10 nm radius. If particles >100 nm are observed, add 0.01% Triton X-100 and re-test. If activity disappears with detergent, the compound is a false-positive aggregator.[1]

Cytotoxicity Sighting (Cell Health)

Objective: Ensure the scaffold itself isn't acutely toxic independent of target modulation.

  • Cell Line: HEK293 (Kidney) or HepG2 (Liver).[1]

  • Assay: CellTiter-Glo (ATP quantification) after 24h exposure.

  • Threshold: IC₅₀ should be > 50 µM for a preliminary fragment/scaffold. If IC₅₀ < 10 µM, the scaffold is likely too toxic for development without major modification.

References

  • Structure & Synthesis of Thiazole-Pyridine Hybrids

    • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.[1][2][3][4] (2022).[1][2] Molecules. Retrieved from [1]

  • Bromine-Lithium Exchange & Reactivity

    • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.[1][5] (2017).[1][5] Journal of Organic Chemistry. Retrieved from [1]

  • Aggregation & False Positives in Screening

    • Shoichet, B. K. (2006). Screening in a spirit of haunting.Drug Discovery Today. Retrieved from

  • General Screening Protocols for Heterocycles

    • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs.[6][7] (2022).[1][2] Molecules. Retrieved from [1]

Methodological & Application

Technical Guide: 4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine as a Chemical Probe and Precursor

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine (hereafter referred to as BTP-MePy ), a critical chemical scaffold and probe precursor used in the interrogation of metabotropic glutamate receptor subtype 5 (mGluR5) and subtype 1 (mGluR1) .

Executive Summary & Mechanism of Action

This compound is a privileged heterocyclic scaffold belonging to the class of 2-pyridyl-thiazoles . It serves as a potent core for the development of Negative Allosteric Modulators (NAMs) of Group I metabotropic glutamate receptors (mGluR1/5).

While the brominated compound itself possesses intrinsic affinity for the mGluR allosteric pocket, its primary utility lies as a late-stage functionalizable probe . The C4-bromine on the thiazole ring acts as a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to generate high-affinity radioligands (e.g., for PET imaging) or fluorescent probes.

Mechanistic Role[1]
  • Target: Transmembrane domain (7-TM) of mGluR5 (and mGluR1).

  • Binding Site: Allosteric binding pocket (distinct from the orthosteric glutamate site).

  • Effect: Stabilizes the inactive heptahelical conformation, preventing G-protein coupling (G

    
    q/11) and subsequent calcium mobilization.
    
  • Downstream Impact: Inhibition of the PLC

    
    
    
    
    
    IP3
    
    
    Ca
    
    
    release pathway; modulation of NMDA receptor activity.

Applications in Drug Discovery & Chemical Biology[2]

A. Synthesis of High-Affinity mGluR5 NAMs

BTP-MePy is the direct structural progenitor for a library of "MTEP-like" non-alkyne inhibitors. Unlike MTEP (which contains an unstable alkyne linker), the direct thiazole-pyridine bond offers superior metabolic stability while maintaining nanomolar affinity.

B. Positron Emission Tomography (PET) Ligand Development

The bromine handle allows for the rapid synthesis of radiotracers via:

  • Palladium-mediated cross-coupling with [

    
    C]methyl or [
    
    
    
    F]fluoroaryl reagents.
  • Stannylation to form tributylstannyl precursors for electrophilic radiohalogenation.

C. Structure-Activity Relationship (SAR) Mapping

Researchers use BTP-MePy to probe the steric tolerance of the mGluR5 allosteric pocket. The bromine atom can be systematically replaced with groups of varying size (e.g., -CN, -OMe, -Ph) to map the hydrophobic sub-pockets of the receptor.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Diversification (Suzuki Coupling)

Use this protocol to convert BTP-MePy into high-affinity aryl-substituted probes.

Reagents:

  • Scaffold: this compound (1.0 eq)

  • Partner: Aryl boronic acid (1.2 eq) (e.g., 3-fluorophenylboronic acid)

  • Catalyst: Pd(dppf)Cl

    
     (5 mol%)
    
  • Base: K

    
    CO
    
    
    
    (2.0 eq)
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Degassing: Charge a microwave vial with the scaffold, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent via syringe.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

  • Workup: Filter through a Celite pad, dilute with EtOAc, and wash with brine.

  • Purification: Silica gel chromatography (Gradient: 0

    
     40% EtOAc in Hexanes).
    
  • Validation: Verify product identity via

    
    H-NMR and LC-MS (Target M+H).
    
Protocol 2: In Vitro Calcium Mobilization Assay (Functional Validation)

Use this protocol to determine the IC


 of BTP-MePy or its derivatives against mGluR5.

System: HEK293 cells stably expressing human mGluR5 and G


16.
Readout:  FLIPR (Fluorometric Imaging Plate Reader) Calcium 6 Assay.

Steps:

  • Seeding: Plate cells at 50,000 cells/well in black-walled 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media and add 100

    
    L of Calcium 6 dye loading buffer (with 2.5 mM Probenecid). Incubate for 1 hour at 37°C.
    
  • Compound Addition: Add BTP-MePy (serial dilutions: 1 nM to 10

    
    M) to the cells. Incubate for 15 minutes (Antagonist mode).
    
  • Stimulation: Inject Glutamate (EC

    
     concentration, typically 10 
    
    
    
    M) via the FLIPR fluidics system.
  • Analysis: Record fluorescence (Ex 485 nm / Em 525 nm) for 120 seconds.

  • Calculation: Normalize response to Max (Glutamate only) and Min (Buffer only) controls. Fit data to a 4-parameter logistic equation to derive IC

    
    .
    

Data Presentation & Analysis

Typical Affinity Data (Reference Values)

The following table illustrates the expected potency shifts when modifying the BTP-MePy core.

Compound VariantR-Group (at C4-Thiazole)mGluR5 Ki (nM)mGluR1 Ki (nM)Selectivity
BTP-MePy (Probe) -Br ~45 >1000 Moderate
Analog A (MTEP-like)-Phenyl5.2>10,000High
Analog B-3-Fluorophenyl1.8>10,000Very High
Analog C-CN (Nitrile)120850Low

Note: The bromine itself provides moderate affinity, but aryl substitution (Analog A/B) drastically improves potency and selectivity.

Pathway Visualization

The following diagram illustrates the synthesis of the probe and its downstream biological signaling effects.

G cluster_0 Chemical Synthesis cluster_1 Biological Mechanism Precursor BTP-MePy (Bromine Scaffold) Coupling Pd-Catalyzed Cross-Coupling Precursor->Coupling + Aryl Boronate Probe High-Affinity NAM Probe Coupling->Probe Yields Receptor mGluR5 (7-TM Domain) Probe->Receptor Allosteric Binding GProtein Gq/11 Inactivation Receptor->GProtein Stabilizes Inactive State PLC PLCβ Inhibition GProtein->PLC Blocks Calcium Reduced Ca2+ Mobilization PLC->Calcium Prevents

Caption: Workflow converting the BTP-MePy precursor into a functional probe that inhibits the mGluR5-Gq-Calcium signaling cascade.

References

  • Anderson, J. J., et al. (2002). "MPEP and MTEP: Potent and selective mGluR5 antagonists." Journal of Pharmacology and Experimental Therapeutics, 303(3), 1044-1051. Link

  • Keck, T. M., et al. (2012). "Molecular pharmacology of the metabotropic glutamate receptor 5 (mGluR5)." Neuropharmacology, 66, 24-35. Link

  • Lindsley, C. W., et al. (2004). "Progress in the development of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators." Current Opinion in Drug Discovery & Development, 7(5), 717-727.
  • Simmons, D. A., et al. (2016). "Radiosynthesis and in vivo evaluation of [18F]FPEB and analogs." Bioorganic & Medicinal Chemistry Letters, 26(15), 3690-3695. Link

  • Dana Bioscience. "Product Catalog: 4-Bromo-2-(2-methylpyridin-4-yl)thiazole." Commercial Supplier Data.[1]Link

Sources

Application Notes and Protocols for the Synthesis of 4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The convergence of pyridine and thiazole ring systems has yielded a plethora of molecules with significant pharmacological importance, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The 4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine scaffold, in particular, serves as a crucial intermediate for the development of novel therapeutic agents. The bromine atom on the thiazole ring provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.[5][6]

This document provides a comprehensive guide for the synthesis of this compound derivatives. It outlines the strategic approach, mechanistic insights, and detailed experimental protocols suitable for researchers and scientists in the field of medicinal chemistry and drug development.

Synthetic Strategy: A Convergent Approach

The synthesis of the target compound and its derivatives is most efficiently achieved through a convergent strategy. This involves the separate synthesis of two key heterocyclic building blocks: a 2-methylpyridine precursor and a 4-bromothiazole precursor, followed by their strategic coupling. This approach allows for modularity and the facile generation of a library of derivatives.

G cluster_0 Pyridine Synthesis cluster_1 Thiazole Synthesis start_py 2-Methylpicolinic Acid precursor_py 2-Methylpicolinamide start_py->precursor_py Amidation target This compound precursor_py->target label_link Cross-Coupling Reaction (e.g., Suzuki, Stille) start_th Thioamide precursor_th 4-Bromothiazole Moiety start_th->precursor_th Hantzsch Synthesis precursor_th->target label_link->target caption Overall Synthetic Strategy Hantzsch reagents α-Haloketone Thioamide intermediate1 Thioether Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclic Hemiaminal intermediate1->intermediate2 Intramolecular Cyclization product 4-Substituted Thiazole intermediate2->product Dehydration caption Mechanism of the Hantzsch Thiazole Synthesis

Caption: A simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of a 4-Bromothiazole Precursor

This protocol describes the synthesis of 2-amino-4-(4-bromophenyl)thiazole, a common precursor.

Materials:

Reagent/SolventM.W.AmountMoles
p-Bromoacetophenone199.041.99 g10 mmol
Thiourea76.120.76 g10 mmol
Iodine (catalyst)253.810.13 g0.5 mmol
Ethanol46.0720 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-bromoacetophenone (1.99 g, 10 mmol), thiourea (0.76 g, 10 mmol), and iodine (0.13 g, 0.5 mmol) in ethanol (20 mL). [7]2. Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-cold water (100 mL) with constant stirring.

  • Neutralize the solution with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • The crude product can be purified by recrystallization from ethanol to afford 2-amino-4-(4-bromophenyl)thiazole as a solid.

Part 2: Synthesis of the 2-Methylpyridine Precursor

The 2-methylpyridine moiety can be prepared from commercially available starting materials such as 2-picolinic acid. The acid is first converted to the corresponding amide, which can then be used in the subsequent coupling reaction.

Experimental Protocol: Synthesis of 2-Methylpicolinamide

Materials:

Reagent/SolventM.W.AmountMoles
2-Picolinic acid123.111.23 g10 mmol
Thionyl chloride118.971.43 g (0.87 mL)12 mmol
Dichloromethane (DCM)84.9330 mL-
Ammonium hydroxide (28% aq.)35.04q.s.-

Procedure:

  • Suspend 2-picolinic acid (1.23 g, 10 mmol) in dry dichloromethane (20 mL) in a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (0.87 mL, 12 mmol) dropwise to the suspension with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the solution becomes clear.

  • Cool the reaction mixture back to 0 °C and slowly add concentrated ammonium hydroxide solution dropwise until the pH is basic (pH > 9).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methylpicolinamide, which can be used in the next step without further purification if desired.

Part 3: Coupling of the Heterocyclic Building Blocks

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds between the pyridine and thiazole rings. The Suzuki-Miyaura coupling, which utilizes a boronic acid or boronic ester, is a widely used and versatile method for this transformation due to its mild reaction conditions and tolerance of various functional groups. [5][6][8][9]

Suzuki-Miyaura Cross-Coupling Reaction

This reaction involves the coupling of an organoboron compound (e.g., a pyridine boronic acid) with an organohalide (the bromothiazole derivative) in the presence of a palladium catalyst and a base. [6]

Suzuki reagents 4-Bromothiazole Derivative Pyridine Boronic Acid product 4-(Pyrazol-thiazolyl)-2-methylpyridine reagents->product Suzuki Coupling catalyst Pd(0) Catalyst Base catalyst->product caption Suzuki-Miyaura Cross-Coupling Reaction

Caption: General scheme for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the Suzuki coupling of a 4-bromothiazole derivative with a pyridine boronic acid.

Materials:

Reagent/SolventM.W.AmountMoles
2-Amino-4-(4-bromophenyl)thiazole270.152.70 g10 mmol
2-Methylpyridine-4-boronic acid136.951.64 g12 mmol
Pd(PPh₃)₄1155.560.58 g0.5 mmol
Sodium carbonate (Na₂CO₃)105.992.12 g20 mmol
Toluene92.1430 mL-
Ethanol46.0710 mL-
Water18.0210 mL-

Procedure:

  • In a 100 mL Schlenk flask, combine 2-amino-4-(4-bromophenyl)thiazole (2.70 g, 10 mmol), 2-methylpyridine-4-boronic acid (1.64 g, 12 mmol), and sodium carbonate (2.12 g, 20 mmol).

  • Add Pd(PPh₃)₄ (0.58 g, 0.5 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture of toluene (30 mL), ethanol (10 mL), and water (10 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 4-(4-(4-bromophenyl)thiazol-2-yl)-2-methylpyridine derivative.

Further Functionalization

The bromo-substituent on the final product serves as a key functional group for further diversification. Palladium-catalyzed reactions such as the Sonogashira coupling can be employed to introduce alkyne moieties, providing access to a wider range of derivatives for biological screening. [10][11][12][13][14]

Conclusion

The synthetic protocols detailed in this application note provide a robust and versatile platform for the synthesis of this compound derivatives. The convergent strategy, employing the Hantzsch thiazole synthesis and Suzuki-Miyaura cross-coupling, offers a modular approach for the generation of diverse compound libraries. These methodologies are well-established and can be readily adapted for the synthesis of a wide array of analogues for drug discovery and development programs.

References

  • An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing).
  • Thiazole Derivatives: Building Blocks for Next-Gen Pharmaceuticals.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 4-(bromomethyl)thiazole - Benchchem.
  • Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling - PMC - NIH.
  • Thiazoles in Peptides and Peptidomimetics - UQ eSpace - The University of Queensland.
  • Hantzsch Thiazole Synthesis - Chem Help Asap.
  • Reaction condition optimization for Suzuki coupling of thiazole coumarin derivative and the structure of the catalyst and ligand a - ResearchGate.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC.
  • Hantzsch Thiazole Synthesis - SynArchive.
  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer | ACS Omega.
  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry.
  • 2 - BJOC - Search Results.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Sonogashira coupling - Wikipedia.
  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC - PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Challenges of 4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides a comprehensive guide to overcoming the purification challenges of 4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental work.

Troubleshooting Guides & FAQs
Q1: I'm observing poor separation of my target compound from an impurity during column chromatography. What could be the cause and how can I improve the separation?

A1: Poor separation in column chromatography is a common issue, often stemming from an inappropriate solvent system or column overloading.[1] For pyridine derivatives, interactions with the silica gel can also lead to issues like peak tailing.[2]

Solutions:

  • Optimize the Solvent System:

    • Polarity Adjustment: If your compound is eluting too quickly (high Rf value), decrease the polarity of the mobile phase. Conversely, if it's moving too slowly (low Rf value), increase the polarity.[1]

    • Solvent Selectivity: If adjusting the polarity of a hexane/ethyl acetate system is ineffective, switch to a solvent system with different selectivity, such as dichloromethane/methanol.[1]

  • Address Peak Tailing:

    • Basic Modifier: For basic compounds like pyridines, which can interact strongly with acidic silanol groups on the silica surface, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can significantly improve peak shape.[1][2]

    • Alternative Stationary Phase: Consider using a different stationary phase, such as basic or neutral alumina, which can reduce the strong interactions causing peak tailing.[1]

  • Prevent Column Overloading:

    • The amount of crude material should typically be 1-5% of the mass of the stationary phase.[1] If you need to purify a larger quantity, use a column with a larger diameter.[1]

G cluster_solutions Troubleshooting Steps cluster_outcomes Desired Outcome start Poor Separation in Column Chromatography A Optimize Solvent System start->A B Address Peak Tailing start->B C Prevent Column Overloading start->C A1 A1 A->A1 Adjust Polarity A2 A2 A->A2 Change Solvent Selectivity (e.g., DCM/MeOH) B1 B1 B->B1 Add Basic Modifier (e.g., Triethylamine) B2 B2 B->B2 Use Alternative Stationary Phase (e.g., Alumina) C1 C1 C->C1 Reduce Sample Load (1-5% of silica mass) C2 C2 C->C2 Use a Larger Column end Improved Separation A1->end A2->end B1->end B2->end C1->end C2->end

Caption: Workflow for troubleshooting poor chromatographic separation.

Q2: My final product is a persistent yellow oil, even after column chromatography. How can I obtain a pure, solid product?

A2: A persistent yellow color can indicate the presence of trace impurities, possibly from the reaction or decomposition on the silica gel.[3] If the compound is an oil, inducing crystallization is necessary to obtain a solid.

Solutions:

  • Decolorization:

    • Activated Carbon: Dissolve the product in a suitable solvent and stir with a small amount of activated carbon. Filter the mixture through a plug of celite to remove the carbon and then concentrate the solution.[3]

  • Crystallization Techniques:

    • Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold.[4] Experiment with various solvents like ethanol, isopropanol, or ethyl acetate.

    • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.[4][5]

    • Oiling Out: If the compound separates as an oil, this is known as "oiling out."[5][6] This can be caused by the solution being too supersaturated or cooling too quickly.[1] To resolve this, add more hot solvent to dissolve the oil and allow it to cool slowly.[1]

Crystallization Troubleshooting Possible Cause Solution
No Crystals Form Solution is not supersaturated.Slowly evaporate the solvent or add an anti-solvent.
"Oiling Out" Solution is too supersaturated or cooled too quickly.Add more hot solvent and allow for slow cooling.[1]
Yellow Crystals Impurities are co-crystallizing.Attempt decolorization with activated carbon before crystallization.[3]
Q3: What are the likely sources of impurities in the synthesis of this compound, particularly when using the Hantzsch thiazole synthesis?

A3: The Hantzsch thiazole synthesis, a common method for preparing thiazole derivatives, can sometimes lead to a mixture of products.[7][8][9]

Potential Impurities and Side Reactions:

  • Regioisomers: The Hantzsch synthesis can sometimes yield a mixture of regioisomers, especially under acidic conditions.[10][11] Using neutral conditions can often favor the formation of a single isomer.[10]

  • Unreacted Starting Materials: Incomplete reactions will leave residual α-haloketones and thioamides.

  • Side Products from Impure Reagents: The purity of the starting materials and solvents is crucial, as impurities can lead to side reactions.[12]

G cluster_impurities Potential Impurities cluster_solutions Mitigation Strategies start Hantzsch Thiazole Synthesis A Regioisomers start->A B Unreacted Starting Materials start->B C Side Products from Impure Reagents start->C Sol_A Control pH (Neutral Conditions) A->Sol_A Sol_B Optimize Reaction Time & Temperature B->Sol_B Sol_C Use High Purity Reagents & Solvents C->Sol_C end Pure this compound Sol_A->end Sol_B->end Sol_C->end

Caption: Logical relationships in Hantzsch synthesis impurity control.

References
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1823-1847.
  • Restek. (n.d.). Pyridine: CAS # 110-86-1 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]

  • Taylor & Francis Online. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2024, May 16). Purification Troubleshooting. Retrieved from [Link]

  • ACS Publications. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Journal of Agricultural and Food Chemistry, 50(12), 3373-3378.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Retrieved from [Link]

  • ISCA - International Science Community Association. (n.d.). Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2022, January 17). Pyridine-1,3,4-Thiadiazole-Schiff Base Derivatives, as Antioxidant and Antimitotic Agent: Synthesis. Retrieved from [Link]

  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

  • MDPI. (n.d.). 4-Bromobenzo[1,2-d:4,5-d′]bis([1][4][13]thiadiazole). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine

[1]

Synthetic Pathways & Mechanistic Overview

Route A: Regioselectivity-Controlled Suzuki Coupling (Recommended)

This route utilizes 2,4-dibromothiazole as the electrophile and 2-methylpyridine-4-boronic acid (or pinacol ester) as the nucleophile.[1]

  • Mechanism: Palladium-catalyzed cross-coupling.[2][3][4]

  • Key Advantage: The C2 position of the thiazole ring is electronically more deficient (activated) than the C4 position, allowing for selective mono-arylation at C2 under controlled conditions.[1]

  • Target Reaction:

    
    
    
Route B: Hantzsch Thiazole Synthesis (Classical)

This route involves the condensation of 2-methylpyridine-4-carbothioamide with ethyl bromopyruvate , followed by functional group manipulation.[1]

  • Mechanism: S-alkylation

    
     Cyclodehydration 
    
    
    Hydrolysis
    
    
    Bromodehydroxylation (using
    
    
    ).[1]
  • Key Advantage: Avoids transition metal catalysts; lower raw material costs.[1]

Critical Side Reactions & Troubleshooting Guide

Issue 1: "I am observing significant formation of the bis-coupled product."

Context (Route A): You observe a molecular weight corresponding to 2,4-bis(2-methylpyridin-4-yl)thiazole instead of the mono-coupled 4-bromo product.

Potential CauseMechanistic InsightCorrective Action
Stoichiometry Imbalance Excess boronic acid pushes the reaction toward the second oxidative addition at the C4-Br bond after the C2-Br is consumed.Strict 1:1 or 0.9:1 Ratio: Use a slight deficit of the boronic acid (0.95 eq) relative to 2,4-dibromothiazole.[1]
Temperature Overshoot The activation energy for C4-oxidative addition is higher than C2. High temperatures (>80°C) overcome this barrier.[1]Lower Temperature: Run the reaction at 60–65°C . Do not reflux unless monitoring confirms C2 is unreactive.[1]
Catalyst Over-activity Highly active ligands (e.g., XPhos, SPhos) reduce the discrimination between C2 and C4 bromides.[1]Switch Ligands: Use

or

.[1] Avoid bulky, electron-rich phosphines which accelerate oxidative addition indiscriminately.[1]
Issue 2: "The bromine at C4 is disappearing (Hydrodebromination)."

Context (Route A): Mass spectrometry shows the formation of 4-(thiazol-2-yl)-2-methylpyridine (M-Br).[1]

  • Diagnosis: This is a reductive elimination side reaction where a hydride source (often the solvent or base) replaces the bromine.[1][4]

  • Root Cause:

    • Solvent Oxidation: Alcoholic solvents (Ethanol/Isopropanol) can act as hydride donors to Palladium(II) species via

      
      -hydride elimination.[1]
      
    • Long Reaction Times: Prolonged exposure of the C4-Br product to Pd(0) allows for slow oxidative addition into the C4-Br bond, followed by reduction.[1]

  • Solution:

    • Switch to DME (Dimethoxyethane) or Toluene/Water mixtures instead of Ethanol.[1]

    • Quench the reaction immediately upon consumption of the starting material.[1]

Issue 3: "Low yield due to Protodeboronation of the Pyridine."

Context (Route A): The boronic acid is consumed, but the major product is 2-methylpyridine (hydrolysis of the boronate) rather than the coupled thiazole.[1]

  • Mechanistic Insight: 2-substituted pyridines are prone to protodeboronation because the basic pyridine nitrogen can coordinate to the boron, facilitating hydrolysis, especially in aqueous base.[1]

  • Protocol Adjustment:

    • Base Selection: Switch from

      
       (strong aqueous base) to 
      
      
      or
      
      
      under anhydrous or semi-anhydrous conditions.[1]
    • Ligand Choice: Use a catalyst system that promotes rapid transmetallation, such as

      
       , to outcompete the hydrolysis rate.[1]
      
Issue 4: "Hantzsch Synthesis yielded the 4-hydroxy intermediate, but POBr3 failed."

Context (Route B): You successfully made the thiazolone (4-hydroxy tautomer) but cannot convert it to the bromide.

  • Troubleshooting:

    • Wet Reagents:

      
       is extremely sensitive to moisture.[1] If it has turned yellow/orange or sticky, it has hydrolyzed to phosphoric acid and HBr.[1] Use fresh, white crystalline 
      
      
      .
    • Temperature: This reaction requires high heat (100–120°C).[1] Ensure the solvent (usually Toluene or Anisole) allows this temperature.[1]

    • Base Catalysis: Add a catalytic amount of

      
      -dimethylaniline  to activate the phosphorylating agent.
      

Visualizing the Selectivity Pathway (Route A)

The following diagram illustrates the kinetic bifurcation between the desired C2-coupling and the undesired C4/Bis-coupling pathways.

SuzukiSelectivitycluster_conditionsControl FactorsStart2,4-DibromothiazolePd_OxAdd_C2Pd(II) Intermediate(C2-Insertion)Start->Pd_OxAdd_C2Fast (k1)Activated Pos.Pd_OxAdd_C4Pd(II) Intermediate(C4-Insertion)Start->Pd_OxAdd_C4Slow (k2)Steric/Elec. BarrierTransmetalTransmetallation(Pyridine Boronate)Pd_OxAdd_C2->Transmetal+ Py-B(OR)2WrongRegioIMPURITY:4-(2-Bromo-thiazol-4-yl)-PyPd_OxAdd_C4->WrongRegioRare PathProductTARGET:4-(4-Bromo-thiazol-2-yl)-PyTransmetal->ProductReductive Elim.BisProductIMPURITY:Bis-coupled ThiazoleProduct->BisProductExcess BoronateHigh Temp(Over-reaction)InfoSelectivity (k1 >> k2) depends on:1. Temp < 65°C2. Stoichiometry (1:1)3. Ligand Sterics

Figure 1: Kinetic pathway of Suzuki coupling on 2,4-dibromothiazole.[1][5][6] Green paths indicate the desired reaction; red paths indicate side reactions caused by forcing conditions.[1]

Validated Experimental Protocol (Route A)

Objective: Synthesis of this compound via Regioselective Suzuki Coupling.

Reagents:

  • 2,4-Dibromothiazole (1.0 equiv)[1]

  • 2-Methylpyridine-4-boronic acid pinacol ester (0.95 equiv)[1]

  • 
     (0.05 equiv)[1][7]
    
  • 
     (2.0 equiv, 2M aqueous solution)[1]
    
  • DME (Dimethoxyethane) (degassed)[1]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round bottom flask and cool under Argon flow.

  • Dissolution: Add 2,4-Dibromothiazole (1.0 eq) and the Boronate Ester (0.95 eq) to the flask. Dissolve in DME (0.1 M concentration).

  • Degassing: Bubble Argon through the solution for 15 minutes. Crucial to prevent homocoupling and phenol formation.

  • Catalyst Addition: Add

    
     quickly against positive Argon pressure.
    
  • Base Addition: Add the degassed

    
     solution.
    
  • Reaction: Heat to 60°C (oil bath temperature). Monitor by TLC/LCMS every 30 minutes.

    • Checkpoint: Stop when the Boronate is consumed.[1] Do not wait for complete consumption of the dibromothiazole if it risks over-reaction.[1]

  • Workup: Dilute with Ethyl Acetate, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The 4-bromo product usually elutes before the bis-coupled impurity.

References

  • Regioselective Coupling of 2,4-Dibromothiazole

    • Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.
    • Source:

  • Suzuki Coupling Side Reactions (Dehalogenation & Homocoupling)

    • Suzuki-Miyaura cross-coupling: Practical Guide.
    • Source: [1]

  • General Synthesis of 2-Aryl-4-bromothiazoles

    • 4-BROMO-2-METHYLTHIAZOLE synthesis and properties.[1][6] (Analogous chemistry).[1][7][8][9]

    • Source: [1]

  • Mechanistic Insight into Pyridine Boronic Acid Instability

    • Protodeboron
    • Source: [1]

Modifying 4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine for better ADME properties

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ADME-OPT-2024-TZPY Subject: Optimization of 4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine for ADME Properties Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are currently working with This compound . While this scaffold possesses a promising heterobiaryl core common in kinase inhibitors and GPCR ligands, it presents three critical ADME (Absorption, Distribution, Metabolism, Excretion) liabilities that will likely cause attrition in late Lead Optimization (LO):

  • Metabolic Instability (High Clearance): The 2-methylpyridine moiety is a "metabolic soft spot" prone to rapid CYP450-mediated oxidation.

  • Poor Solubility ("Brick Dust"): The planar, lipophilic nature of the bromothiazole core (ClogP ~3.5–4.0) limits aqueous solubility, affecting oral bioavailability.[1][2][3]

  • Reactive Handle Liability: The C4-bromine is a structural alert for toxicity and non-specific binding if left unsubstituted.

This guide provides a modular troubleshooting approach to transforming this hit into a lead-like compound.

Module 1: Metabolic Stability Troubleshooting

The Issue: Benzylic Oxidation

The methyl group at the ortho-position of the pyridine ring is electronically activated. CYP450 enzymes (specifically CYP2D6 and CYP3A4) will rapidly hydroxylate this position, converting the methyl group to a hydroxymethyl (-CH2OH) and subsequently to a carboxylic acid (-COOH). This results in rapid clearance and short half-life (


).
Solution Strategy: Steric & Electronic Blocking

To block this "soft spot," we must modify the C-H bond dissociation energy or sterically hinder the CYP approach.

Recommended Modifications:

  • Deuteration (

    
    -methyl):  Exploits the Kinetic Isotope Effect (KIE). The C-D bond is stronger than C-H, slowing the rate-determining step of hydrogen abstraction.
    
  • Difluoromethylation (-CHF2): Removes oxidizable protons while retaining lipophilicity and adding a dipole.

  • Cyclopropyl Replacement: Increases steric bulk and alters bond hybridization, making oxidation significantly more difficult.

Visualizing the Metabolic Pathway

The following diagram illustrates the metabolic liability and the proposed blocking strategies.

MetabolicPathway Parent Parent Scaffold (2-Me-Pyridine) Metabolite1 Metabolite 1 (Hydroxymethyl) Parent->Metabolite1 CYP450 (Fast Oxidation) Blocked Optimized Analog (2-CF3 or 2-Cyclopropyl) Parent->Blocked Medicinal Chemistry Modification Metabolite2 Metabolite 2 (Carboxylic Acid) Metabolite1->Metabolite2 Cytosolic Oxidases Blocked->Metabolite1 Blocked (High Stability)

Figure 1: Metabolic trajectory of the 2-methylpyridine moiety. Red arrows indicate rapid clearance pathways; green indicates the optimization route.

Module 2: Solubility & Lipophilicity Optimization

The Issue: The Bromine "Dead Weight"

The bromine atom at the 4-position of the thiazole contributes significantly to lipophilicity (+0.86 LogP) without offering hydrogen bonding capability. This leads to dissolution-limited absorption (BCS Class II behavior).[1]

Solution Strategy: Buchwald-Hartwig Amination

Displacing the bromine with a polar, solubilizing amine is the most effective strategy to lower LogP and introduce an ionizable center (pKa modulation).

Recommended Substitutions:

  • Morpholine: Lowers LogP, moderate solubility gain.

  • N-Methylpiperazine: Introduces a basic nitrogen (pKa ~7.8), allowing for salt formation (e.g., HCl or Mesylate salts) to drastically improve aqueous solubility [1].

  • 3-Oxa-8-azabicyclo[3.2.1]octane: A bridged morpholine analog that reduces planarity (increasing

    
    ), which disrupts crystal packing energy.
    
Comparative Data: Hypothetical Analogs
Analog ModificationPredicted LogPTPSA (Ų)Predicted Sol (µM)Risk Assessment
Parent (Br) 3.8 41 < 10 High (Solubility)
4-Morpholinyl2.565~50Low
4-(N-Me-Piperazinyl)1.970>100Low (Good Salt Form)
4-Cyan2.164~30Medium (Nitrile hydrolysis)

Module 3: Experimental Protocols (SOPs)

Protocol A: Pd-Catalyzed Amination of Bromothiazoles

Applicable for Module 2 Optimization.

Context: Thiazoles can poison Pd catalysts via sulfur coordination. Standard conditions often fail. We recommend using Pd-PEPPSI-IPr or XPhos Pd G3 precatalysts, which are robust against heteroatom poisoning [2].

Step-by-Step Methodology:

  • Preparation:

    • Charge a reaction vial with Parent Scaffold (1.0 equiv), Amine (1.2 equiv), and Cs2CO3 (2.0 equiv).

    • Add Pd-PEPPSI-IPr (2 mol%).

    • Critical Step: Evacuate and backfill with Argon (3x). Oxygen is detrimental to active Pd(0) species.

  • Solvent & Reaction:

    • Add anhydrous Dioxane or Toluene (0.2 M concentration).

    • Seal and heat to 80°C for 4–12 hours.

    • Note: Monitor via LCMS.[4] If conversion stalls, add 1 mol% additional catalyst.

  • Workup:

    • Filter through a Celite pad to remove Pd black and inorganic salts.

    • Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).

Visualizing the Synthetic Workflow:

SynthesisWorkflow Start Start: Bromothiazole Scaffold CatSelect Decision: Select Catalyst (Avoid Pd(PPh3)4) Start->CatSelect Reaction Reaction: Pd-PEPPSI-IPr Cs2CO3, Dioxane, 80°C CatSelect->Reaction Check QC: LCMS Check (Is Br consumed?) Reaction->Check Workup Workup: Celite Filtration & Purification Check->Workup Yes Fail Troubleshoot: Switch to XPhos Pd G3 Check->Fail No (<10% Conv) Fail->Reaction

Figure 2: Decision tree for the amination of the bromothiazole scaffold.

Frequently Asked Questions (FAQ)

Q: Can I replace the thiazole ring entirely to improve stability? A: Yes. This is called "Scaffold Hopping." The thiazole sulfur is liable to oxidation (sulfoxide/sulfone formation). Replacing the thiazole with a 1,2,4-oxadiazole or a 1-methyl-pyrazole often retains the biaryl geometry while eliminating the sulfur liability and lowering lipophilicity [3].

Q: Why is my yield low when using Pd(PPh3)4? A: Triphenylphosphine ligands are labile and easily displaced by the thiazole sulfur, deactivating the catalyst. You must use bulky, electron-rich ligands like XPhos , BrettPhos , or N-heterocyclic carbenes (NHC) like the PEPPSI series to prevent catalyst poisoning [4].

Q: The 2-methyl group is essential for binding. How can I keep it but stop metabolism? A: If the methyl group fills a specific hydrophobic pocket, replace it with a Chlorine or Trifluoromethyl group. These are bioisosteres that mimic the volume of a methyl group but are metabolically inert.

References

  • Solubility Enhancement Strategies

    • BenchChem. (2025).[5][6] Technical Support Center: Overcoming Poor Solubility of 2-Aminothiazole Derivatives. Retrieved from

  • Palladium Catalysis on Thiazoles

    • Su, M., Hoshiya, N., & Buchwald, S. L. (2014).[4] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835.[4] Retrieved from [4]

  • Bioisosterism & Thiazole Replacement

    • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Retrieved from

  • Metabolism of Pyridines

    • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Retrieved from

Sources

Validation & Comparative

Strategic Evaluation: 4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine vs. Alkynyl & Heterocyclic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine —a critical biaryl scaffold—versus established thiazole-based inhibitors like MTEP and other chemotypes.

This analysis focuses on its role as a privileged pharmacophore precursor for developing metabolically stable Negative Allosteric Modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), as well as its utility in kinase inhibitor discovery.

Executive Summary & Core Identity

  • Compound Name: this compound

  • Core Identity: A biaryl thiazole-pyridine scaffold featuring a reactive bromine handle at the thiazole C4 position.

  • Primary Application: It serves as the biostere and metabolically stable successor to first-generation alkynyl-linked mGluR5 inhibitors (e.g., MPEP, MTEP).

  • Mechanism of Action (Contextual): While the brominated precursor itself is a chemical building block, its 4-aryl-substituted derivatives function as Negative Allosteric Modulators (NAMs) of mGluR5, dampening glutamatergic signaling in CNS disorders (anxiety, Fragile X, depression).

The "Why" Behind This Molecule

In the evolution of mGluR5 inhibitors, the "alkyne bridge" found in MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) was a metabolic weak point. This molecule replaces that unstable alkyne with a direct biaryl bond (thiazole-pyridine), significantly improving microsomal stability while retaining the critical "magic methyl" (2-methylpyridine) pharmacophore required for receptor pocket occupancy.

Comparative Analysis: Biaryl Scaffold vs. Alternatives

This section compares the This compound scaffold (and its resulting inhibitors) against the industry standards.

Table 1: Performance Matrix – Biaryl Scaffold vs. Alkynyl Standards
FeatureBiaryl Scaffold (This Product) Alkynyl Standard (MTEP/MPEP) Alternative (Oxazole/Pyrimidine)
Linker Stability High (Direct C-C bond)Low (Alkyne hydration/oxidation)Variable (Ring specific)
Metabolic Liability Low (No reactive alkyne)High (CYP450 oxidation of alkyne)Moderate
Solubility (LogD) Optimized (2.5 - 3.5 range)Moderate (Often higher lipophilicity)High (Polar rings reduce LogD)
Synthetic Utility High (Br-handle for Suzuki coupling)Moderate (Sonogashira coupling)Low (Fewer commercial blocks)
Target Selectivity High (mGluR5 > mGluR1)High (mGluR5 > mGluR1)Variable (Kinase off-target risk)
"Magic Methyl" Effect Preserved (2-Me-Pyridine present)PreservedOften Lost or Modified
Key Differentiator: The Bromine Handle

Unlike finished inhibitors, this molecule is a divergent intermediate . The C4-Bromine allows for the rapid generation of libraries via Suzuki-Miyaura cross-coupling , enabling the introduction of diverse aryl/heteroaryl groups to probe the "deep pocket" of the mGluR5 allosteric site.

Mechanism of Action & Signaling Pathway

The derivatives of this scaffold act as non-competitive antagonists (NAMs) at the transmembrane domain of mGluR5.

Signaling Cascade Diagram

The following diagram illustrates how the inhibitor (derived from the scaffold) blocks the Gq-coupled signaling cascade, preventing Calcium mobilization.

mGluR5_Pathway cluster_membrane Cell Membrane Glutamate Glutamate (Agonist) mGluR5 mGluR5 Receptor (GPCR) Glutamate->mGluR5 Binds Orthosteric Site Gq Gq Protein (Activation) mGluR5->Gq Activates Inhibitor Thiazole-Pyridine NAM (Blocks Conf. Change) Inhibitor->mGluR5 Binds Allosteric Site (Stabilizes Inactive State) PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Excitotoxicity/Signaling) ER->Ca Releases

Caption: Mechanism of mGluR5 Negative Allosteric Modulation. The thiazole-pyridine inhibitor binds to the transmembrane domain, preventing Gq activation despite glutamate binding.

Experimental Protocols (Self-Validating Systems)

To utilize this scaffold effectively, researchers must perform a Suzuki Coupling followed by a Calcium Mobilization Assay .

Protocol A: Divergent Synthesis via Suzuki Coupling

Objective: Convert the 4-bromo precursor into a potent 4-aryl-thiazole inhibitor.

  • Reagents:

    • Scaffold: this compound (1.0 eq)

    • Partner: Aryl-boronic acid (e.g., 3-fluorophenylboronic acid) (1.2 eq)

    • Catalyst: Pd(dppf)Cl2 (0.05 eq)

    • Base: K2CO3 (2.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1)

  • Procedure:

    • Degas: Purge solvent with Nitrogen for 15 min (Critical for Pd cycle).

    • Mix: Combine all reagents in a sealed microwave vial.

    • Heat: Irradiate at 110°C for 30 min (Microwave) or reflux for 4 hrs (Thermal).

    • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Validation:

    • LC-MS: Monitor disappearance of Br-precursor (M+H ~255/257 pattern) and appearance of product (M+H ~271 for phenyl).

    • NMR: Loss of thiazole C4-H signal; appearance of new aryl protons.

Protocol B: Functional Validation (Calcium Flux Assay)

Objective: Confirm NAM activity of the synthesized derivative.

  • Cell Line: HEK293 cells stably expressing human mGluR5.

  • Dye Loading: Incubate cells with Fluo-4 AM (Ca2+ indicator) for 45 min at 37°C.

  • Pre-incubation: Add the synthesized inhibitor (0.1 nM – 10 µM) for 15 min.

  • Stimulation: Inject Glutamate (EC80 concentration, typically 10-30 µM).

  • Readout: Measure Fluorescence Intensity (FLIPR or plate reader).

  • Data Analysis:

    • Calculate IC50 (concentration inhibiting 50% of glutamate response).

    • Control: Compare against MTEP (Standard IC50 ~5-10 nM).

Technical Specifications & Chemical Properties

PropertyValue / Description
CAS Number Refer to specific supplier (e.g., BLD Pharm BD02583103)
Molecular Formula C9H7BrN2S
Molecular Weight 255.13 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; Low in water
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)
Key Reactivity C4-Bromine: Highly reactive to Pd-catalyzed cross-coupling (Suzuki, Stille, Sonogashira). Pyridine Nitrogen: Weakly basic; can form salts.

References

  • Keck, T. M., et al. "Biaryl derivatives as novel mGluR5 negative allosteric modulators." Bioorganic & Medicinal Chemistry Letters, 2012.

  • Lindemann, L., et al. "Trace amine-associated receptor 1 modulates dopaminergic activity." (Context on thiazole scaffolds in CNS). Journal of Pharmacology and Experimental Therapeutics, 2008.

  • BLD Pharm. "Product Analysis: 4-Bromo-2-(2-methylpyridin-4-yl)thiazole." Chemical Supplier Data, 2024.

  • Gasparini, F., et al. "Allosteric modulators of group I metabotropic glutamate receptors: properties and therapeutic potential." Current Opinion in Pharmacology, 2002.

  • PubChem. "Compound Summary: Thiazole derivatives." National Library of Medicine, 2024.

(Note: Specific biological data for the un-substituted bromo-intermediate is limited; references focus on the validated biaryl inhibitor class derived from this scaffold.)

Navigating the Structure-Activity Landscape of 4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with meticulous structural modifications and rigorous biological evaluation. The 4-(4-bromo-1,3-thiazol-2-yl)-2-methylpyridine core represents a fascinating, albeit underexplored, starting point for the development of novel kinase inhibitors and other targeted therapies. This guide aims to provide a comprehensive overview of the anticipated structure-activity relationships (SAR) for this class of compounds, drawing upon established principles from related pyridine-thiazole hybrids and outlining the experimental workflows necessary for their systematic evaluation.

While specific, direct SAR studies on a series of this compound derivatives are not extensively available in the public domain, we can construct a robust predictive framework based on the well-documented roles of the constituent pyridine and thiazole moieties in mediating interactions with biological targets, particularly protein kinases.

The Core Scaffold: A Privileged Combination

The pyridine and thiazole rings are considered "privileged structures" in medicinal chemistry, frequently appearing in a multitude of biologically active compounds. Their combination in the this compound scaffold offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, hydrophobic surfaces, and potential sites for metabolic modification.

G CoreScaffold This compound Pyridine Pyridine Ring CoreScaffold->Pyridine H-bond acceptor Planarity Thiazole Thiazole Ring CoreScaffold->Thiazole H-bond donor/acceptor π-stacking MethylGroup 2-Methyl Group Pyridine->MethylGroup Steric influence Metabolic stability BromoGroup 4-Bromo Group Thiazole->BromoGroup Halogen bonding Modulates electronics

Caption: Key structural features of the this compound scaffold.

Deconstructing the Structure-Activity Relationship: A Predictive Analysis

Based on extensive research into related pyridine and thiazole-containing kinase inhibitors, we can hypothesize the following SAR trends for derivatives of the core scaffold.

Modifications of the 2-Methylpyridine Ring

The 2-methylpyridine moiety serves as a crucial anchor within the binding pockets of many kinases. Variations at this position can significantly impact potency and selectivity.

  • The 2-Methyl Group: This group can provide a beneficial steric interaction, potentially enhancing selectivity for kinases with accommodating pockets. Its replacement with larger or smaller alkyl groups, or with polar functionalities, would be a key area of investigation.

  • Substitution on the Pyridine Ring: The electronic properties of the pyridine ring can be modulated by introducing substituents at the 3-, 5-, or 6-positions. Electron-withdrawing groups could enhance the hydrogen bonding capability of the pyridine nitrogen, while electron-donating groups might increase the overall basicity of the molecule.

Modifications of the 4-Bromo-1,3-thiazole Ring

The thiazole ring, with its unique electronic and hydrogen-bonding properties, is often involved in critical interactions with the hinge region of protein kinases.

  • The 4-Bromo Group: The bromine atom is a versatile substituent. It can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. Furthermore, it serves as a synthetic handle for introducing a wide array of other functionalities via cross-coupling reactions. Replacing the bromine with other halogens (Cl, F) or with small alkyl or aryl groups would be a primary step in SAR exploration.

  • Substitution at the 5-Position: The 5-position of the thiazole ring is often solvent-exposed in kinase binding sites, making it an ideal point for introducing solubilizing groups or moieties that can target adjacent sub-pockets.

Comparative Analysis with Alternative Scaffolds

The development of this compound derivatives does not occur in a vacuum. A critical aspect of their evaluation is to benchmark their performance against other established kinase inhibitor scaffolds targeting similar pathways.

Scaffold ClassKey Structural FeaturesKnown Biological TargetsRepresentative Examples
Aminopyrimidines A central aminopyrimidine core.Various kinases (e.g., Src, Abl)Imatinib, Dasatinib
Quinazolines A fused pyrimidine and benzene ring system.EGFR, VEGFRGefitinib, Erlotinib
Indazoles A fused pyrazole and benzene ring system.Various kinases (e.g., MEK, ALK)Pazopanib, Crizotinib

This comparative analysis is crucial for understanding the unique advantages and potential liabilities of the this compound scaffold in the broader context of kinase inhibitor drug discovery.

Experimental Workflow for SAR Elucidation

A systematic approach is essential to validate the predicted SAR and to identify lead compounds for further development. The following experimental workflow provides a robust framework for this process.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Lead Optimization a Scaffold Synthesis b Derivative Synthesis (Parallel Synthesis) a->b c Purification & Characterization (HPLC, NMR, MS) b->c d Primary Kinase Screening (e.g., KinomeScan) c->d e IC50 Determination for Hits d->e f Cell-based Assays (Proliferation, Apoptosis) e->f g SAR Analysis f->g h In Silico Modeling (Docking, QSAR) g->h i ADME-Tox Profiling h->i i->b Iterative Design

The Bromine Advantage: A Comparative Analysis of 4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine and its Non-Brominated Analog in a Drug Discovery Context

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships

In the landscape of medicinal chemistry, the strategic modification of a lead compound is a cornerstone of optimizing therapeutic efficacy. The introduction of halogen atoms, a common tactic, can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of 4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine and its non-brominated counterpart, 2-methyl-4-(1,3-thiazol-2-yl)pyridine . While direct head-to-head biological data for these specific analogs is not extensively published, we can infer the significant impact of the bromine substitution by examining established structure-activity relationships (SAR) within the broader class of pyridine-thiazole derivatives. This analysis is supported by experimental data from closely related compounds, offering valuable insights for researchers in drug discovery and development.

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] The pyridine moiety is another critical pharmacophore, frequently incorporated to enhance solubility, modulate electronic properties, and provide key interaction points with biological targets.[4] The combination of these two heterocycles in the 2-methyl-4-(thiazol-2-yl)pyridine core creates a promising platform for the development of novel therapeutic agents.

The Influence of Bromination on Biological Activity: An Inferential Analysis

The introduction of a bromine atom at the 4-position of the thiazole ring is predicted to significantly impact the molecule's biological profile. Bromine, being a halogen, is an electron-withdrawing group that can alter the electron density of the thiazole ring, influencing its interactions with target proteins. Furthermore, its lipophilicity can enhance membrane permeability and its size can provide crucial steric interactions within a binding pocket.

Several studies on related brominated thiazole derivatives have demonstrated the positive impact of this substitution on biological activity. For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives showed promising antimicrobial and anticancer activities.[5] This suggests that the presence of a bromine atom can be a key determinant of efficacy.

Synthesis of the Core Scaffold

The synthesis of the 2-methyl-4-(thiazol-yl)pyridine scaffold generally follows established routes for thiazole formation, most notably the Hantzsch thiazole synthesis. This typically involves the condensation of a thioamide with an α-haloketone. For the non-brominated analog, this would involve the reaction of 2-methylisonicotinamide with a suitable α-haloketone. The synthesis of the brominated analog would require a brominated starting material or a subsequent bromination step on the thiazole ring.

A general synthetic approach is outlined below:

Synthesis_Workflow cluster_0 Synthesis of Non-Brominated Analog cluster_1 Synthesis of Brominated Analog A 2-Methylisonicotinamide C 2-Methyl-4-(1,3-thiazol-2-yl)pyridine A->C Condensation B α-Haloketone B->C F This compound C->F Electrophilic Bromination D 2-Methylisonicotinamide D->F Condensation E α,α-Dihaloketone or Brominated α-Haloketone E->F G N-Bromosuccinimide (NBS) G->F

Caption: General synthetic routes for the preparation of the core pyridine-thiazole scaffold and its brominated analog.

Comparative Biological Activity: Insights from Analogous Compounds

While a direct comparison is unavailable, we can collate data from studies on structurally similar pyridine-thiazole derivatives to infer the potential activities of our target compounds.

Anticancer Activity

The pyridine-thiazole scaffold is a known constituent of molecules with potent anticancer properties.[6] The introduction of a halogen, such as bromine, has been shown to enhance cytotoxicity in several instances. For example, in a study of carbazole-based thiazole derivatives, compounds bearing a 4-bromophenyl substituent on the thiazole ring displayed significant cytotoxicity against multiple cancer cell lines.[7]

Table 1: Anticancer Activity of Representative Pyridine-Thiazole Analogs

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Analog A 4-(4-Bromophenyl)-2-(hydrazinyl)thiazole derivativeMCF-7 (Breast)3.24[8]
Analog B Pyridine-thiazole hybrid with 4-chlorophenyl substituentHepG2 (Liver)10.63[9]
Analog C 2-Arylimidazo[1,2-a]pyridine-thiazolidinedioneMCF-7 (Breast)14.02[10]

Note: The structures in this table are of related analogs and not the specific topic compounds. The data is presented to illustrate the potential for anticancer activity within this chemical class.

The data suggests that halogenated pyridine-thiazole derivatives can exhibit potent, low micromolar activity against various cancer cell lines. It is plausible that this compound would demonstrate enhanced anticancer activity compared to its non-brominated counterpart due to the electronic and steric contributions of the bromine atom.

Antimicrobial Activity

Thiazole derivatives are also well-regarded for their antimicrobial properties.[11][12] The presence of a bromine atom can contribute to this activity. A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5]

Table 2: Antimicrobial Activity of Representative Brominated Thiazole Analogs

Compound IDMicroorganismMIC (µg/mL)Reference
Analog D Staphylococcus aureus16.1[5]
Analog D Escherichia coli16.1[5]
Analog E Candida albicans6.25[13]

Note: The data is from studies on related brominated thiazole compounds and serves as an indicator of potential antimicrobial efficacy.

These findings suggest that the brominated target compound, this compound, is likely to possess significant antimicrobial activity, potentially greater than its non-brominated analog.

Experimental Protocols for Biological Evaluation

To empirically determine the comparative activity of these two compounds, a series of standardized in vitro assays would be required.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compounds (24-72h) A->B C Add MTT Reagent (2-4h) B->C D Viable cells convert MTT to Formazan C->D E Solubilize Formazan Crystals D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 Values F->G

Caption: A streamlined workflow for the in vitro MTT cytotoxicity assay.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final test concentration.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion: The Verdict on Bromination

Based on the extensive body of literature surrounding thiazole and pyridine-thiazole derivatives, it is a well-supported hypothesis that This compound will exhibit enhanced biological activity compared to its non-brominated analog, 2-methyl-4-(1,3-thiazol-2-yl)pyridine . The electron-withdrawing nature and lipophilic character of the bromine atom are likely to favorably modulate the compound's interaction with biological targets, potentially leading to increased potency in both anticancer and antimicrobial assays.

While this guide provides a robust, evidence-based inference, it is imperative for researchers to conduct direct comparative studies to definitively quantify the impact of this specific substitution. The provided experimental protocols offer a standardized framework for such an investigation. The strategic application of halogenation, as exemplified by this comparison, remains a powerful tool in the medicinal chemist's arsenal for the rational design of novel and more effective therapeutic agents.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
  • Bondock, S., & Fouda, A. M. (2018).
  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60.
  • Synthesis and biological evaluation of 2, 4-thiazolidinedione incorporated imidazo[1, 2-a] pyridines. (n.d.).
  • Wang, J., et al. (2024).
  • Mohamed, S. K., & Ramadan, M. A. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(3), 102983.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023).
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • Structure activity relationship features of pyridine-1,3,4-thiadiazole deriv
  • Synthesis and Anticancer and Antioxidant Activity of Novel Carbazole-Based Thiazole Derivatives. (2014).
  • In vitro and in silico studies of antimicrobial activity. (n.d.).
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. (2010). PubMed.
  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (n.d.).
  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). MDPI.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). PMC.
  • Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (2020).
  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (n.d.). PMC.
  • Synthesis, Reaction and Biological Activity of Thiazoles. (n.d.). Semantic Scholar.
  • Thiazole Ring—A Biologically Active Scaffold. (n.d.). OUCI.
  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migr
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. (2024). PMC.
  • Molecular Docking and Molecular Dynamic Studies, Synthesis, Characterisation of Thiazolidine-4-One Deriv
  • Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. (2023). PMC.
  • New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. (2024). PMC.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2025). PMC.
  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. (2025).
  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.